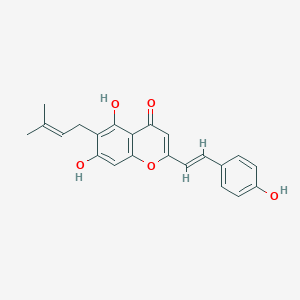
8-Anilinonaphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Anilinonaphthalene-2-sulfonic acid is an organic compound that contains both a sulfonic acid group and an aniline group. It is widely used as a fluorescent molecular probe due to its ability to bind to hydrophobic regions of proteins, making it useful for studying protein conformational changes and interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Anilinonaphthalene-2-sulfonic acid typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction combines 8-chloro-1-naphthalenesulfonic acid with aniline in the presence of a catalytic amount of elemental copper. The reaction is often carried out under microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates, followed by coupling reactions under controlled conditions to ensure high yield and purity. The final product is purified through filtration and washing steps .
化学反应分析
Types of Reactions
8-Anilinonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce oxidized forms with altered fluorescence .
科学研究应用
8-Anilinonaphthalene-2-sulfonic acid is extensively used in scientific research due to its unique fluorescent properties:
作用机制
The mechanism of action of 8-Anilinonaphthalene-2-sulfonic acid involves its binding to hydrophobic regions of proteins. The sulfonic acid group anchors to cationic side chains of proteins, while the anilinonaphthalene core binds to nearby hydrophobic pockets. This binding induces changes in the compound’s fluorescent properties, allowing researchers to monitor protein conformational changes and interactions .
相似化合物的比较
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
1-Anilino-8-naphthalenesulfonate: Another similar compound used for similar applications.
Uniqueness
8-Anilinonaphthalene-2-sulfonic acid is unique due to its specific binding properties and fluorescent characteristics, which make it particularly useful for studying protein interactions and conformational changes. Its ability to bind to hydrophobic regions and its sensitivity to environmental changes set it apart from other similar compounds .
属性
CAS 编号 |
607-13-6 |
|---|---|
分子式 |
C16H13NO3S |
分子量 |
299.3 g/mol |
IUPAC 名称 |
8-anilinonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)14-10-9-12-5-4-8-16(15(12)11-14)17-13-6-2-1-3-7-13/h1-11,17H,(H,18,19,20) |
InChI 键 |
RBCRBKCMJJQRDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)

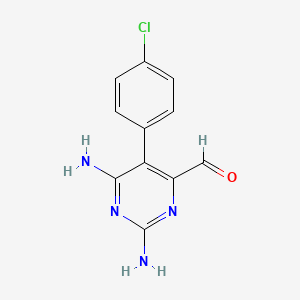

![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)

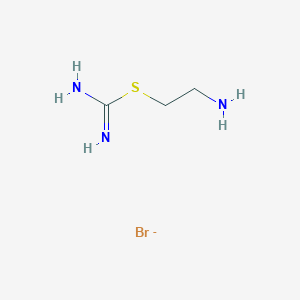
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
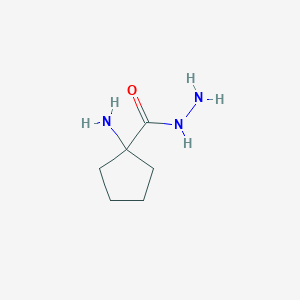
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
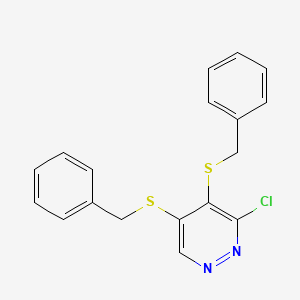
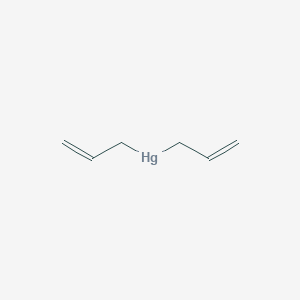
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
